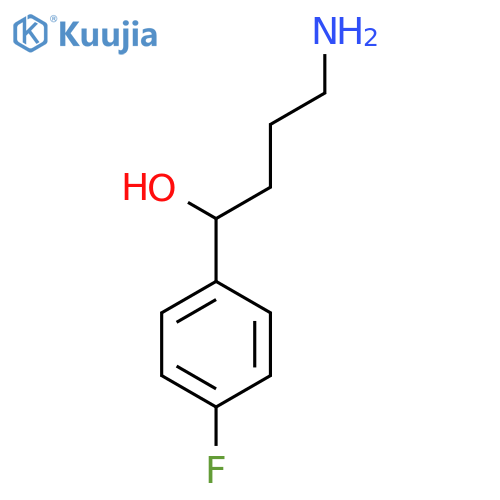

Cas no 1082242-08-7 (4-amino-1-(4-fluorophenyl)butan-1-ol)

4-amino-1-(4-fluorophenyl)butan-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-amino-1-(4-fluorophenyl)butan-1-ol

- SCHEMBL15607723

- EN300-1709893

- AKOS006318113

- 1082242-08-7

-

- インチ: 1S/C10H14FNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,13H,1-2,7,12H2

- InChIKey: KBFHCMLODVPGDI-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C(CCCN)O

計算された属性

- せいみつぶんしりょう: 183.105942232g/mol

- どういたいしつりょう: 183.105942232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 46.2Ų

4-amino-1-(4-fluorophenyl)butan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1709893-0.1g |

4-amino-1-(4-fluorophenyl)butan-1-ol |

1082242-08-7 | 0.1g |

$591.0 | 2023-09-20 | ||

| Enamine | EN300-1709893-1g |

4-amino-1-(4-fluorophenyl)butan-1-ol |

1082242-08-7 | 1g |

$671.0 | 2023-09-20 | ||

| Enamine | EN300-1709893-2.5g |

4-amino-1-(4-fluorophenyl)butan-1-ol |

1082242-08-7 | 2.5g |

$1315.0 | 2023-09-20 | ||

| Enamine | EN300-1709893-10g |

4-amino-1-(4-fluorophenyl)butan-1-ol |

1082242-08-7 | 10g |

$2884.0 | 2023-09-20 | ||

| Enamine | EN300-1709893-5g |

4-amino-1-(4-fluorophenyl)butan-1-ol |

1082242-08-7 | 5g |

$1945.0 | 2023-09-20 | ||

| Enamine | EN300-1709893-5.0g |

4-amino-1-(4-fluorophenyl)butan-1-ol |

1082242-08-7 | 5g |

$1945.0 | 2023-06-04 | ||

| Enamine | EN300-1709893-0.5g |

4-amino-1-(4-fluorophenyl)butan-1-ol |

1082242-08-7 | 0.5g |

$645.0 | 2023-09-20 | ||

| Enamine | EN300-1709893-1.0g |

4-amino-1-(4-fluorophenyl)butan-1-ol |

1082242-08-7 | 1g |

$671.0 | 2023-06-04 | ||

| Enamine | EN300-1709893-0.25g |

4-amino-1-(4-fluorophenyl)butan-1-ol |

1082242-08-7 | 0.25g |

$617.0 | 2023-09-20 | ||

| Enamine | EN300-1709893-0.05g |

4-amino-1-(4-fluorophenyl)butan-1-ol |

1082242-08-7 | 0.05g |

$563.0 | 2023-09-20 |

4-amino-1-(4-fluorophenyl)butan-1-ol 関連文献

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

4-amino-1-(4-fluorophenyl)butan-1-olに関する追加情報

Introduction to 4-amino-1-(4-fluorophenyl)butan-1-ol (CAS No. 1082242-08-7) in Modern Chemical Biology

4-amino-1-(4-fluorophenyl)butan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1082242-08-7, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, featuring a primary amine group and a fluorinated aromatic ring, has garnered attention due to its structural versatility and potential biological activities. The presence of a fluorine atom at the para position of the phenyl ring enhances its pharmacological properties, making it a valuable scaffold for drug discovery initiatives.

The compound’s structure, comprising a butan-1-ol backbone with an amino substituent at the first carbon and a 4-fluorophenyl group at the second carbon, positions it as a promising intermediate in synthetic chemistry. Its dual functionality allows for further derivatization, enabling the creation of novel derivatives with tailored biological effects. This adaptability has made 4-amino-1-(4-fluorophenyl)butan-1-ol a focal point in the development of innovative therapeutic agents.

In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications influence biological activity. The fluorine atom in 4-amino-1-(4-fluorophenyl)butan-1-ol plays a crucial role in modulating interactions with biological targets, such as enzymes and receptors. Fluorinated aromatic compounds are well-documented for their ability to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles—attributes that are highly sought after in modern drug design.

Current research highlights the compound’s potential in addressing neurological disorders. Studies suggest that derivatives of 4-amino-1-(4-fluorophenyl)butan-1-ol may exhibit neuroprotective properties by interacting with specific neurotransmitter systems. The fluorine substituent’s ability to influence electron density and hydrogen bonding interactions makes it particularly effective in modulating receptor activity. For instance, modifications to the butan-1-ol chain can fine-tune solubility and membrane permeability, critical factors for central nervous system (CNS) drug delivery.

Moreover, the pharmaceutical industry has leveraged 4-amino-1-(4-fluorophenyl)butan-1-ol as a building block for kinase inhibitors. Kinases are key enzymes involved in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By incorporating this compound into drug candidates, researchers aim to develop molecules that selectively inhibit aberrant kinase activity while minimizing off-target effects. The amine group provides a site for covalent bonding or hydrogen bonding interactions with the active site of kinases, enhancing binding efficacy.

The synthesis of 4-amino-1-(4-fluorophenyl)butan-1-ol involves multi-step organic reactions that highlight its synthetic utility. Traditional methods include nucleophilic substitution reactions followed by reduction steps to introduce the amine functionality. However, emerging synthetic strategies employ transition-metal catalysis to achieve higher yields and selectivity. These advances not only streamline production but also open avenues for exploring novel synthetic pathways that could lead to more efficient manufacturing processes.

From a medicinal chemistry perspective, the fluorine atom’s electronic properties contribute to the compound’s lipophilicity and metabolic resistance. This characteristic is particularly advantageous for drugs intended for long-term use, as it reduces susceptibility to enzymatic degradation. Additionally, fluorine labeling techniques enhance analytical detection methods, allowing researchers to monitor drug interactions with greater precision during preclinical studies.

The integration of 4-amino-1-(4-fluorophenyl)butan-1-ol into high-throughput screening (HTS) platforms has accelerated the discovery pipeline for new bioactive molecules. By systematically testing libraries of derivatives derived from this scaffold, scientists can rapidly identify compounds with desired pharmacological profiles. Such high-throughput approaches are complemented by structure-based drug design (SBDD), where computational models predict how structural changes will affect biological activity.

In conclusion, 4-amino - 1 - ( 4 - fluoro phenyl ) but an - 1 - ol ( CAS No . 1082242 - 08 - 7 ) stands as a testament to the ingenuity of modern chemical biology . Its unique structural features and versatile reactivity make it indispensable in pharmaceutical research . As our understanding of molecular interactions evolves , so too will the applications of this remarkable compound . Future studies are likely to uncover even more innovative uses , further solidifying its role as a cornerstone in drug development initiatives worldwide .

1082242-08-7 (4-amino-1-(4-fluorophenyl)butan-1-ol) 関連製品

- 1010133-97-7(1-Pyridin-3-yl-piperazine Hydrochloride)

- 2680829-51-8(benzyl 4-cyano-5-oxo-6,12-diazatricyclo7.2.1.0,2,7dodeca-2(7),3-diene-12-carboxylate)

- 886-65-7(1,4-Diphenyl-1,3-butadiene)

- 2680828-26-4(2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid)

- 307531-84-6(Zinc,bromo[5-(1,3-dioxolan-2-yl)-2-thienyl]-)

- 888460-09-1(N-(2H-1,3-benzodioxol-5-yl)-3-(2-chlorobenzamido)-1-benzofuran-2-carboxamide)

- 1806016-95-4(Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate)

- 1980076-44-5(Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate)

- 2751610-32-7(2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride)

- 2210-25-5(N-Isopropylacrylamide)